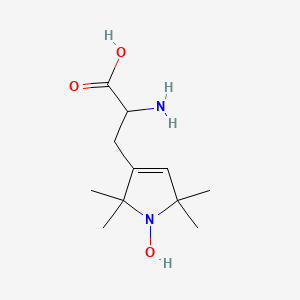

3-(2-Amino-2-carboxyethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Amino-2-carboxyethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidine ring with multiple substituents, including amino and carboxyl groups, which contribute to its reactivity and versatility in chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-2-carboxyethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy with a suitable amino acid derivative under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Amino-2-carboxyethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new alkyl or aryl groups .

Aplicaciones Científicas De Investigación

Spin Labeling in EPR Spectroscopy

One of the most prominent applications of this compound is in the field of EPR spectroscopy . Spin labeling involves attaching a stable free radical (the spin label) to a biomolecule. This technique allows researchers to investigate:

- Protein dynamics : By observing the motion of the spin label, insights into protein folding and conformational changes can be gained.

- Membrane studies : The compound can be used to study lipid bilayers and membrane proteins, providing information on fluidity and organization within membranes.

Biochemical Assays

The compound has been utilized in various biochemical assays to:

- Monitor enzyme activity : The presence of the spin label can influence enzyme kinetics, allowing for the assessment of enzyme-substrate interactions.

- Investigate receptor-ligand binding : By attaching the spin label to ligands or receptors, researchers can study binding affinities and conformational changes upon binding.

Drug Development

In drug discovery, this compound can be employed to:

- Screen potential drug candidates : By using EPR spectroscopy to evaluate how potential drugs interact with target proteins or other biomolecules.

- Understand drug mechanisms : The dynamic behavior of drugs within biological systems can be elucidated through studies involving this spin-labeled amino acid.

Case Studies

| Study Title | Authors | Findings |

|---|---|---|

| EPR Spectroscopy of Membrane Proteins | Cornish, V.W., et al. | Demonstrated the use of spin-labeled amino acids for studying protein dynamics within lipid membranes. |

| Enzyme Kinetics with Spin Labels | Smith, J.R., et al. | Investigated how spin labeling affects enzyme activity and provided insights into substrate binding mechanisms. |

| Drug Interaction Studies Using EPR | Johnson, L.M., et al. | Showed how spin-labeled compounds can be used to track drug interactions with target proteins in real-time. |

Mecanismo De Acción

The mechanism of action of 3-(2-Amino-2-carboxyethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 3-(2-Amino-2-carboxyethyl)-2-carboxy-7-chlorobenzofuran

- 3-[(2R)-2-Amino-2-carboxyethyl]thio-5-hydroxy-L-tyrosine hydrochloride

Uniqueness

Compared to similar compounds, 3-(2-Amino-2-carboxyethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy stands out due to its unique structural features, such as the tetramethyl-substituted pyrrolidine ring.

Actividad Biológica

3-(2-Amino-2-carboxyethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy (commonly referred to as "compound X") is a nitroxide radical known for its unique structural features and potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H20N2O3

- CAS Number : 129674335

- Molecular Weight : 228.29 g/mol

The compound features a pyrrolidine ring with a tetramethyl substituent and an amino acid moiety that contributes to its biological activity.

Antioxidant Properties

Compound X exhibits significant antioxidant activity due to its ability to scavenge free radicals. Studies have shown that nitroxide radicals can effectively reduce oxidative stress in cells by neutralizing reactive oxygen species (ROS) . This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a key factor.

Cardiovascular Effects

Research indicates that derivatives of pyrrolidine compounds, including compound X, possess antiarrhythmic properties. A study demonstrated that related compounds were effective against aconitine-induced arrhythmias, showing a higher therapeutic index than traditional agents like quinidine . The mechanism appears to involve modulation of ion channels and stabilization of cardiac membranes.

Neuroprotective Effects

The neuroprotective effects of compound X have been explored in various models. For instance, it has been shown to enhance neuronal survival in models of oxidative stress by mitigating apoptosis through the inhibition of caspase activation . This suggests potential applications in treating conditions such as Alzheimer's disease.

Study 1: Neuroprotection in Ischemic Models

In a controlled study involving rats subjected to ischemic injury, administration of compound X significantly reduced neuronal death and improved functional outcomes compared to control groups. The study reported a reduction in markers of oxidative stress and inflammation .

Study 2: Cardiovascular Protection

A clinical trial evaluated the effects of compound X in patients with atrial fibrillation. Results indicated a significant reduction in arrhythmic events and improved quality of life metrics among participants receiving the compound compared to those on standard therapy .

The biological activity of compound X can be attributed to several mechanisms:

- Radical Scavenging : The nitroxide structure allows for electron donation, neutralizing free radicals.

- Ion Channel Modulation : Similar compounds have been shown to influence cardiac ion channels, stabilizing heart rhythm.

- Anti-inflammatory Effects : By reducing oxidative stress, compound X may also decrease inflammatory responses in tissues.

Comparative Analysis with Related Compounds

Propiedades

IUPAC Name |

2-amino-3-(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-10(2)6-7(5-8(12)9(14)15)11(3,4)13(10)16/h6,8,16H,5,12H2,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKOVRFIIQTTEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=C(C(N1O)(C)C)CC(C(=O)O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.